7-Amino-2-Tert-Butyl-4-(4-Pyrimidin-2-Ylpiperazin-1-Yl)pyrido[2,3-D]pyrimidine-6-Carboxamide
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Overview
Description
7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of n-arylpiperazines . This compound is characterized by its intricate structure, which includes a piperazine ring, a pyrimidine ring, and a pyrido[2,3-d]pyrimidine core.
Preparation Methods
The synthesis of 7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: The methyl sulfoxide can be substituted with different aryl or heteroaryl amines to form desired pyridopyrimidine compounds.
Cyclization: The condensation of DMF-DMA at the methyl group of the acetyl moiety leads to cyclization to pyrido[2,3-d]pyrimidin-5-one.
Common reagents used in these reactions include m-CPBA, cyanoacetic ester, and palladium catalysts . Major products formed from these reactions include various pyridopyrimidine derivatives .
Scientific Research Applications
7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It inhibits DNA ligase by catalyzing the formation of phosphodiester linkages between 5’-phosphoryl and 3’-hydroxyl groups in double-stranded DNA . This inhibition disrupts DNA replication and repair processes, making it a potential candidate for antitumor therapy .
Comparison with Similar Compounds
Similar compounds to 7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide include:
Piritrexim: Another pyrido[2,3-d]pyrimidine derivative known for its antitumor effects.
Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine: A compound with similar structural features and biological activities.
Properties
Molecular Formula |
C20H25N9O |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H25N9O/c1-20(2,3)18-26-16-13(11-12(15(22)30)14(21)25-16)17(27-18)28-7-9-29(10-8-28)19-23-5-4-6-24-19/h4-6,11H,7-10H2,1-3H3,(H2,22,30)(H2,21,25,26,27) |
InChI Key |
CKLCIJCZOIDJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=NC(=C(C=C2C(=N1)N3CCN(CC3)C4=NC=CC=N4)C(=O)N)N |
Origin of Product |
United States |
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